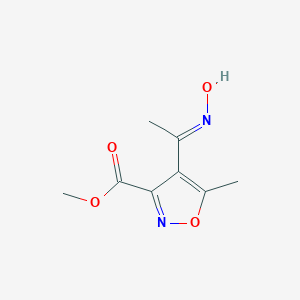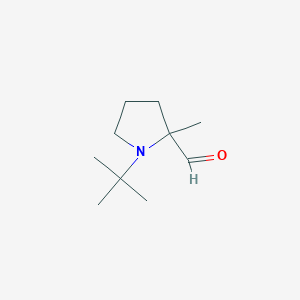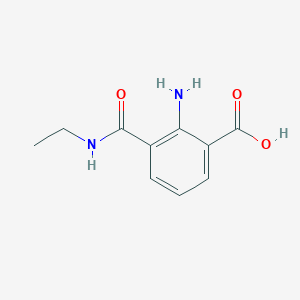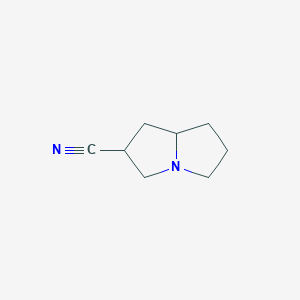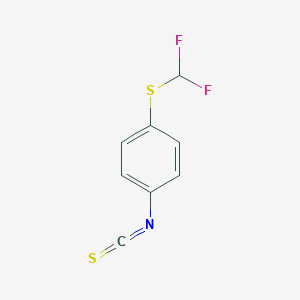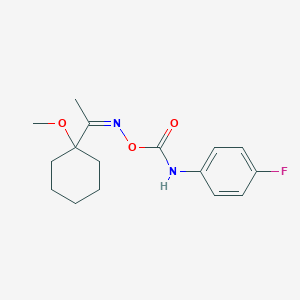
1-(1-Methoxycyclohexyl)ethanone O-(((4-fluorophenyl)amino)carbonyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methoxycyclohexyl)ethanone O-(((4-fluorophenyl)amino)carbonyl)oxime, also known as Methoxetamine or MXE, is a dissociative drug that has been used in scientific research for its potential therapeutic effects. MXE is a derivative of Ketamine, which is a well-known dissociative anesthetic drug used in medicine. MXE is a Schedule I controlled substance in the United States, and its use is strictly regulated. However, scientific research continues to explore its potential therapeutic benefits.
Wirkmechanismus
MXE acts on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory processes. MXE blocks the NMDA receptor, leading to dissociative effects and altered perception. MXE also has effects on other neurotransmitter systems, including the dopamine and serotonin systems.
Biochemical and Physiological Effects:
MXE has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to altered mood and perception. MXE has also been found to increase heart rate and blood pressure, and it has been suggested that it may have potential cardiovascular effects.
Vorteile Und Einschränkungen Für Laborexperimente
MXE has several advantages for use in scientific research. It is a potent and selective NMDA receptor antagonist, and it has been found to have a long duration of action. MXE is also relatively easy to synthesize, and it is stable under a variety of conditions. However, MXE is a controlled substance, and its use is strictly regulated. This can make it difficult to obtain for scientific research purposes.
Zukünftige Richtungen
There are several potential future directions for research on MXE. One area of interest is its potential therapeutic effects in the treatment of depression and anxiety disorders. MXE may also have potential as an analgesic drug for the treatment of chronic pain. Further research is needed to determine the safety and efficacy of MXE for these indications. Additionally, research is needed to better understand the mechanisms of action of MXE and its effects on neurotransmitter systems and cardiovascular function.
Synthesemethoden
MXE can be synthesized using a variety of methods, including the reaction of cyclohexanone with methoxyamine hydrochloride, followed by reaction with 4-fluorobenzoyl chloride. The resulting compound is then reduced to form MXE. Other methods include the reaction of cyclohexanone with hydroxylamine hydrochloride, followed by reaction with 4-fluorobenzoyl chloride and reduction to form MXE.
Wissenschaftliche Forschungsanwendungen
MXE has been studied for its potential therapeutic effects in a variety of conditions, including depression, anxiety, and chronic pain. MXE has been found to have antidepressant and anxiolytic effects in animal models, and it has been suggested that it may be useful in the treatment of depression and anxiety disorders. MXE has also been studied for its potential analgesic effects, and it has been found to be effective in reducing pain in animal models.
Eigenschaften
CAS-Nummer |
192658-25-6 |
|---|---|
Produktname |
1-(1-Methoxycyclohexyl)ethanone O-(((4-fluorophenyl)amino)carbonyl)oxime |
Molekularformel |
C16H21FN2O3 |
Molekulargewicht |
308.35 g/mol |
IUPAC-Name |
[(Z)-1-(1-methoxycyclohexyl)ethylideneamino] N-(4-fluorophenyl)carbamate |
InChI |
InChI=1S/C16H21FN2O3/c1-12(16(21-2)10-4-3-5-11-16)19-22-15(20)18-14-8-6-13(17)7-9-14/h6-9H,3-5,10-11H2,1-2H3,(H,18,20)/b19-12- |
InChI-Schlüssel |
UPQVWVQTRGMYOU-UNOMPAQXSA-N |
Isomerische SMILES |
C/C(=N/OC(=O)NC1=CC=C(C=C1)F)/C2(CCCCC2)OC |
SMILES |
CC(=NOC(=O)NC1=CC=C(C=C1)F)C2(CCCCC2)OC |
Kanonische SMILES |
CC(=NOC(=O)NC1=CC=C(C=C1)F)C2(CCCCC2)OC |
Synonyme |
1-(1-Methoxycyclohexyl)ethanone O-(((4-fluorophenyl)amino)carbonyl)oxi me |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methoxyfuro[3,2-b]pyridine](/img/structure/B68887.png)

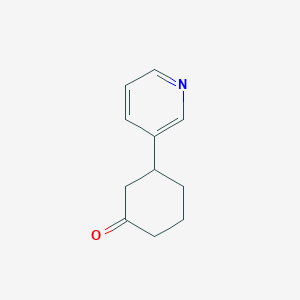
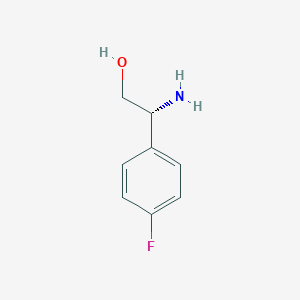
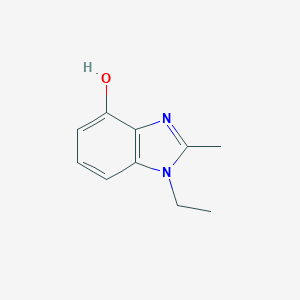

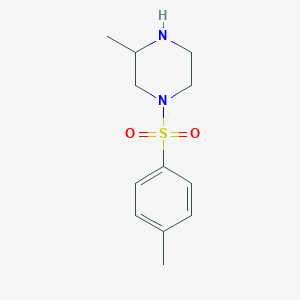
![1-[4-(Ethylamino)phenyl]-2,2,2-trifluoro-ethanone](/img/structure/B68900.png)
